molecular formula C7H10F2O B2834174 3,3-Difluorocycloheptan-1-one CAS No. 2344677-53-6

3,3-Difluorocycloheptan-1-one

Cat. No. B2834174
CAS RN: 2344677-53-6
M. Wt: 148.153
InChI Key: YKYRLTULYKGDAT-UHFFFAOYSA-N
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Description

3,3-Difluorocycloheptan-1-one is a chemical compound with the CAS Number: 2344677-53-6 . It has a molecular weight of 148.15 .


Molecular Structure Analysis

The IUPAC name for this compound is 3,3-difluorocycloheptan-1-one . The Inchi Code for this compound is 1S/C7H10F2O/c8-7(9)4-2-1-3-6(10)5-7/h1-5H2 . This suggests that the compound contains 7 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom.

Scientific Research Applications

Deoxyfluorination of Carboxylic Acids

3,3-Difluoro-1,2-diphenylcyclopropene, a related fluorination reagent, has been developed for the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This showcases the compound's role in facilitating the transformation of different carboxylic acid derivatives to their corresponding acyl fluorides under neutral conditions, demonstrating its utility in organic synthesis, especially in the context of incorporating fluorine atoms into organic molecules (Wang et al., 2021).

Conformational Studies and NMR Spectroscopy

Studies involving difluorocycloheptane derivatives have provided insights into the conformational dynamics of such molecules. For example, the temperature dependence of the ^(19)F NMR spectra of 4,4-difluoro-1,1-dimethylcycloheptane has been investigated, revealing preferences for certain conformations at low temperatures. Such research aids in understanding the stereochemical preferences of fluorinated cycloheptanes and their derivatives, which is crucial for the design and synthesis of structurally complex fluorinated molecules (Glazer et al., 1972).

Molecular Structure Analysis

The molecular structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) has been elucidated using gas-phase electron diffraction, revealing details about the ring conformation and structural parameters. This type of research highlights the application of 3,3-Difluorocycloheptan-1-one derivatives in the detailed structural analysis of complex molecules, contributing to the field of molecular architecture and design (Beagley & Pritchard, 1985).

properties

IUPAC Name

3,3-difluorocycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-6(10)5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYRLTULYKGDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(=O)C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorocycloheptan-1-one

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